![molecular formula C17H13FN6O B2395728 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 892768-87-5](/img/structure/B2395728.png)
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a triazole derivative that has shown promising results in various biological assays and has been found to have potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the growth of certain microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain inflammatory mediators. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to have antifungal activity by inhibiting the growth of certain fungi.
Advantages and Limitations for Lab Experiments
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine. One potential direction is to study its effects on different types of cancer cells to determine its potential as a therapeutic agent. Another direction is to investigate its effects on the immune system to determine its potential as an anti-inflammatory agent. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine involves a multistep process. The first step involves the synthesis of 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with m-tolyl-1H-1,2,3-triazole-5-amine in the presence of a base to yield the final product.
Scientific Research Applications
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and antitumor activities. It has also been found to have potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-5-4-6-11(9-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-7-2-3-8-13(12)18/h2-9H,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAWXICHHXJDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine |
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